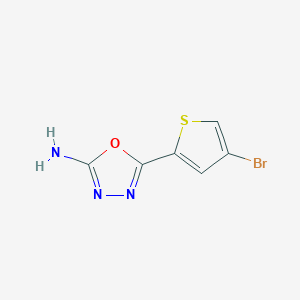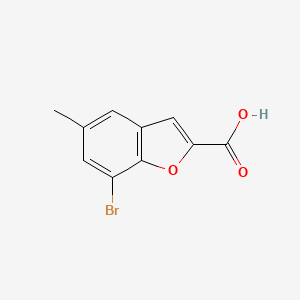![molecular formula C13H20ClNO B1520847 3-[(Benzyloxy)methyl]piperidine hydrochloride CAS No. 1185052-50-9](/img/structure/B1520847.png)
3-[(Benzyloxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . It has a molecular weight of 241.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(benzyloxy)methyl]piperidine hydrochloride . The InChI code for this compound is 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 241.76 .Aplicaciones Científicas De Investigación
Anticancer Agent
Piperidine derivatives, including 3-[(Benzyloxy)methyl]piperidine hydrochloride , have been utilized as potential anticancer agents. They are being explored for their efficacy in inhibiting cancer cell proliferation and could be key in developing new cancer therapies .
Antiviral Activity
These compounds are also being studied for their antiviral properties, which could lead to new treatments for viral infections .
Antimalarial Properties
Research has indicated that piperidine derivatives can be effective in treating malaria, a disease caused by parasites transmitted through the bite of infected mosquitoes .
Antimicrobial and Antifungal Uses
Their antimicrobial and antifungal activities make them valuable in the development of new drugs to combat bacterial and fungal infections .
Analgesic and Anti-inflammatory
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties, making them candidates for pain relief and inflammation treatment .
Anti-Alzheimer’s Research
These compounds are being investigated for their potential use in treating Alzheimer’s disease due to their ability to interact with biological targets associated with the condition .
Antipsychotic Potential
There is ongoing research into the antipsychotic applications of piperidine derivatives, which could lead to new treatments for psychiatric disorders .
Anticoagulant Applications
Lastly, they are being studied for their anticoagulant properties, which could be beneficial in preventing blood clots .
Safety and Hazards
Propiedades
IUPAC Name |
3-(phenylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRMPNNWJKIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



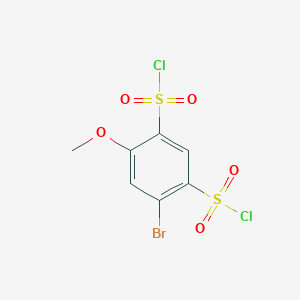
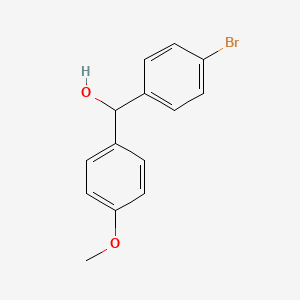
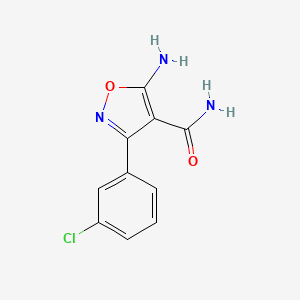
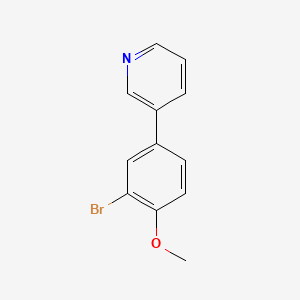
![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)
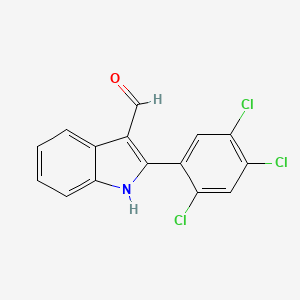
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)

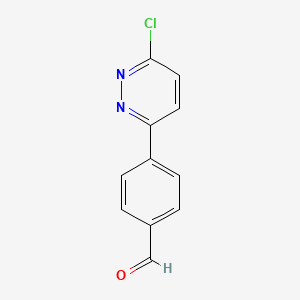
![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)


